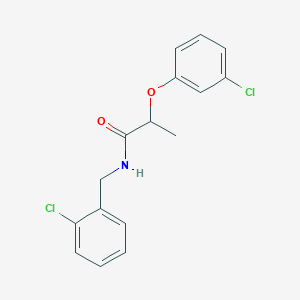
N-(2-chlorobenzyl)-2-(3-chlorophenoxy)propanamide
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-(3-chlorophenoxy)propanamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research. CCPA is a selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-2-(3-chlorophenoxy)propanamide has been used in various scientific research studies to investigate the function of the A1 adenosine receptor and its role in various physiological and pathological processes. This compound has been shown to have neuroprotective effects in ischemic stroke, reduce inflammation in arthritis, and improve cardiac function in heart failure. This compound has also been used to study the effects of adenosine receptor agonists on sleep, pain, and cognition.
Wirkmechanismus
N-(2-chlorobenzyl)-2-(3-chlorophenoxy)propanamide acts as a selective agonist of the A1 adenosine receptor, which is coupled to Gi/o proteins and inhibits adenylate cyclase activity. Activation of the A1 adenosine receptor leads to the inhibition of neurotransmitter release and the modulation of ion channel activity, resulting in various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, protecting against ischemic injury, improving cardiac function, and modulating sleep, pain, and cognition. This compound has also been shown to have anticonvulsant and antinociceptive effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorobenzyl)-2-(3-chlorophenoxy)propanamide has several advantages for lab experiments, including its selective agonism of the A1 adenosine receptor, its well-characterized mechanism of action, and its ability to modulate various physiological and pathological processes. However, this compound also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-2-(3-chlorophenoxy)propanamide, including investigating its effects on other physiological and pathological processes, developing more potent and selective A1 adenosine receptor agonists, and exploring its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound and its potential for clinical use.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-[(2-chlorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-11(21-14-7-4-6-13(17)9-14)16(20)19-10-12-5-2-3-8-15(12)18/h2-9,11H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPPCURCUVGFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1Cl)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}azepane oxalate](/img/structure/B4075674.png)
![7-ethyl-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075684.png)
![1-[4-(2-isopropyl-5-methylphenoxy)butyl]azepane oxalate](/img/structure/B4075690.png)
![N-(3,5-dimethoxyphenyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-nitrobenzamide](/img/structure/B4075692.png)
![N-(2-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4075720.png)
![1-[2-(2-allyl-4-chlorophenoxy)ethyl]azepane oxalate](/img/structure/B4075730.png)
![N-(3,5-dimethoxyphenyl)-5-nitro-2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B4075737.png)




methanone](/img/structure/B4075772.png)
![2-[(2-chloro-4-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide](/img/structure/B4075776.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B4075785.png)